Sinuflexolide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H32O5 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(1S,4S,5R,8E,12R,13R)-4,5,12-trihydroxy-4,8,12-trimethyl-16-methylidene-14-oxabicyclo[11.3.1]heptadec-8-en-15-one |
InChI |
InChI=1S/C20H32O5/c1-13-6-5-10-20(4,24)17-12-15(14(2)18(22)25-17)9-11-19(3,23)16(21)8-7-13/h6,15-17,21,23-24H,2,5,7-12H2,1,3-4H3/b13-6+/t15-,16+,17+,19-,20+/m0/s1 |
InChI Key |
DAMCLDLKMZAXNC-JZVIKIFUSA-N |
Isomeric SMILES |
C/C/1=C\CC[C@@]([C@H]2C[C@H](CC[C@]([C@@H](CC1)O)(C)O)C(=C)C(=O)O2)(C)O |
Canonical SMILES |
CC1=CCCC(C2CC(CCC(C(CC1)O)(C)O)C(=C)C(=O)O2)(C)O |
Synonyms |
sinuflexolide |
Origin of Product |
United States |
Isolation and Structural Characterization of Sinuflexolide
Historical Context of Sinuflexolide Discovery
This compound was first reported in 1998 by Duh and colleagues. tandfonline.comtandfonline.comnih.gov The discovery was the result of a bioactivity-guided fractionation of an extract from the soft coral Sinularia flexibilis. tandfonline.comresearchgate.net This process involves systematically separating the chemical constituents of an organism's extract and testing each fraction for a specific biological activity. In this initial study, this compound was isolated alongside two other novel cembranoid diterpenes, dihydrothis compound (B1258997) and sinuflexibilin. tandfonline.comtandfonline.comnih.govnih.gov
Isolation Methodologies from Sinularia flexibilis Biomass
The isolation of this compound from its natural source, the soft coral Sinularia flexibilis, is a multi-step process that begins with the collection and extraction of the coral biomass.
The general procedure is as follows:
Extraction : Frozen samples of Sinularia flexibilis are typically minced and then exhaustively extracted with an organic solvent, most commonly ethyl acetate (B1210297) (EtOAc). mdpi.comresearchgate.net This process transfers the organic-soluble secondary metabolites from the coral tissue into the solvent.
Fractionation : The resulting crude EtOAc extract is concentrated and then subjected to preliminary separation, often using silica (B1680970) gel gravity column chromatography. mdpi.comums.edu.my The components of the extract are separated based on their polarity by eluting the column with a solvent gradient, such as increasing concentrations of ethyl acetate in hexane. ums.edu.my
Purification : Fractions containing compounds of interest are further purified to isolate individual metabolites. This fine-tuning is typically achieved using High-Performance Liquid Chromatography (HPLC), which offers higher resolution separation. mdpi.comums.edu.myxmu.edu.cn By carefully selecting the column and solvent system, researchers can isolate pure this compound from the complex mixture.
Spectroscopic Elucidation of this compound Molecular Architecture
Once isolated, the precise molecular structure of this compound was determined using a combination of modern spectroscopic techniques. These methods provide detailed information about the compound's atomic composition, connectivity, and three-dimensional shape.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, a suite of advanced 1D and 2D NMR experiments was employed to piece together its complex structure. mdpi.comresearchgate.netnih.gov
1D NMR (¹H and ¹³C) : Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule. researchgate.net
2D NMR : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) were crucial. researchgate.netums.edu.mynih.gov
COSY experiments identify protons that are coupled to each other, helping to establish adjacent proton networks.
HSQC correlates directly bonded proton and carbon atoms.
HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds), which is vital for connecting different structural fragments and piecing together the carbon skeleton, including the 14-membered cembrane (B156948) ring. researchgate.net
NOESY experiments identify protons that are close to each other in space, providing critical data to determine the relative stereochemistry of the molecule. researchgate.netnih.gov
By comparing the spectral data with that of known cembranoid compounds and meticulously analyzing the correlations, the planar structure and relative configuration of this compound were established. nih.gov
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
|---|---|---|
| 1 | 82.2 | 3.51 (dd, 6.0, 2.8) |
| 2 | 38.0 | 2.50 (m); 2.41 (m) |
| 3 | 25.0 | 2.22 (m); 2.08 (m) |
| 4 | 77.4 | - |
| 5 | 59.8 | 3.51 (dd, 6.0, 2.8) |
| 6 | 39.5 | 2.31 (m); 2.16 (m) |
| 7 | 125.7 | 5.29 (dd, 7.2, 7.2) |
| 8 | 134.3 | - |
| 9 | 36.6 | 2.31 (m); 2.16 (m) |
| 10 | 24.2 | 2.31 (m); 2.16 (m) |
| 11 | 74.3 | 3.47 (dd, 6.4, 2.4) |
| 12 | 148.2 | - |
| 13 | 41.5 | 2.50 (m); 2.41 (m) |
| 14 | 33.7 | 2.50 (m); 2.41 (m) |
| 15 | 171.1 | - |
| 16 | 121.7 | 6.22 (d, 2.8); 5.58 (d, 2.8) |
| 17 | 18.2 | 1.83 (s) |
| 18 | 15.3 | 1.25 (s) |
| 19 | 16.1 | 1.63 (s) |
| 20 | 22.3 | 1.30 (d, 7.0) |
Data sourced from reference xmu.edu.cn.
Mass spectrometry (MS) is used to determine the mass-to-charge ratio of ions, which allows for the determination of a molecule's exact molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), was used to establish the molecular formula of this compound and its derivatives. mdpi.comresearchgate.netmdpi.com For example, the related compound 11-acetylthis compound was found to have a molecular formula of C₂₂H₃₄O₆ based on its HR-ESI-MS data. mdpi.com Analysis of the fragmentation patterns observed in the mass spectrum can also provide corroborating evidence for the proposed structure.
While NMR provides the relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute three-dimensional arrangement of atoms in a molecule. wikipedia.orgnih.govlibretexts.org This technique requires the compound to be grown as a single, high-quality crystal. The crystal diffracts an X-ray beam into a unique pattern of reflections. nih.govlibretexts.org By analyzing the positions and intensities of these reflections, a precise electron density map of the molecule can be generated, revealing the exact coordinates of each atom in space. The structure of this compound, including its absolute stereochemistry, was unequivocally confirmed through single-crystal X-ray diffraction analysis. nih.govresearchgate.netrsc.org
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Identification and Structural Elucidation of this compound Derivatives and Analogues
Chemical investigations of Sinularia flexibilis have revealed that this compound is part of a larger family of structurally related cembranoid diterpenes. The co-isolation of these analogues provides insights into the biosynthetic pathways within the soft coral. Structural elucidation of these derivatives follows the same comprehensive spectroscopic approach used for this compound.
Some of the key derivatives and analogues isolated from S. flexibilis include:
Dihydrothis compound : Isolated along with this compound, it differs by the saturation of the C7-C8 double bond. tandfonline.comnih.govnih.gov
Sinuflexibilin : Another cembranoid discovered in the same initial study. tandfonline.comnih.govnih.gov
11-acetylthis compound : A derivative where the hydroxyl group at the C-11 position is acetylated. mdpi.comnih.gov
11-acetyldihydrothis compound : The acetylated version of dihydrothis compound. mdpi.comnih.gov
Sinularin and Dihydrosinularin : Known cembranoids that have also been isolated from the same organism during investigations that yielded this compound derivatives. nih.gov
Table 2: Selected Derivatives and Analogues of this compound
| Compound Name | Molecular Formula | Source |
|---|---|---|
| This compound | C₂₀H₃₀O₄ | Sinularia flexibilis nih.gov |
| Dihydrothis compound | C₂₀H₃₂O₄ | Sinularia flexibilis nih.govums.edu.my |
| Sinuflexibilin | C₂₀H₂₈O₃ | Sinularia flexibilis nih.gov |
| 11-acetylthis compound | C₂₂H₃₄O₆ | Sinularia flexibilis mdpi.comnih.gov |
| 11-acetyldihydrothis compound | C₂₂H₃₆O₆ | Sinularia flexibilis nih.gov |
| Dehydrosinulariolide | C₂₀H₃₀O₄ | Sinularia flexibilis mdpi.com |
| Sinularin | C₂₀H₃₀O₄ | Sinularia flexibilis nih.gov |
Cembranoid Diterpenes Related to this compound
The investigation of the chemical constituents of the soft coral Sinularia flexibilis led to the isolation of this compound, along with two other related new cembranoid diterpenes: Dihydrothis compound and Sinuflexibilin. nih.govacs.org The structures of these compounds were determined through detailed spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and in some cases, confirmed by X-ray crystallography. nih.govacs.org
Bioassay-guided fractionation of the dichloromethane (B109758) extract of Sinularia flexibilis was employed to isolate these cytotoxic compounds. acs.org The molecular formula of this compound was established as C₂₀H₃₂O₅ by high-resolution mass spectrometry. acs.org Its structure features a 14-membered cembrane ring, characteristic of this class of diterpenes.
This compound was isolated as colorless prisms. acs.org Spectroscopic data revealed the presence of a conjugated exo-methylene lactone, a structural feature common in many bioactive cembranoids. acs.org
Dihydrothis compound , as its name suggests, is a hydrated analogue of this compound. It was also isolated from S. flexibilis and its structure was elucidated using spectroscopic methods. nih.govacs.org Detailed ¹H and ¹³C NMR data have been reported for this compound.
Sinuflexibilin represents another cembranoid diterpene isolated alongside this compound. Its molecular formula was determined as C₂₁H₃₆O₆. acs.org Unlike this compound and Dihydrothis compound, it lacks the lactone functionality, featuring an ester group instead. acs.org
The detailed ¹H and ¹³C NMR spectral data for these related cembranoid diterpenes are crucial for their structural identification and are summarized in the table below.
| Compound Name | ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) |
| This compound | δ 6.42 (1H, d, J=2.4 Hz), 5.69 (1H, d, J=2.2 Hz), 5.23 (1H, dd, J=8.0, 7.0 Hz), 4.78 (1H, d, J=11.2 Hz), 3.46 (1H, dd, J=6.4, 2.4 Hz), 2.84 (1H, dd, J=6.0, 5.2 Hz), 1.63 (3H, s), 1.35 (3H, s), 1.25 (3H, s) | δ 167.9 (C), 140.7 (C), 128.5 (CH₂), 126.2 (CH), 84.4 (CH), 83.3 (C), 77.4 (CH), 74.7 (C), 63.5 (CH), 59.5 (C), 39.2 (CH₂), 36.5 (CH₂), 35.3 (CH₂), 34.3 (CH), 33.6 (CH₂), 28.4 (CH₂), 25.5 (CH₃), 25.3 (CH₃), 16.0 (CH₃) |
| Dihydrothis compound | δ 5.22 (1H, dd, J=7.6, 7.6 Hz), 3.98 (1H, dd, J=8.9, 2.7 Hz), 2.85 (1H, dd, J=5.5, 6.2 Hz), 1.66 (3H, s), 1.44 (3H, s), 1.31 (3H, s) | δ 176.7 (C), 135.2 (C), 126.3 (CH), 83.4 (C), 74.8 (C), 63.6 (CH), 59.6 (C), 41.5 (CH), 39.3 (CH₂), 36.6 (CH₂), 35.4 (CH₂), 34.4 (CH), 33.7 (CH₂), 28.5 (CH₂), 26.0 (CH₂), 25.6 (CH₃), 23.3 (CH₂), 16.1 (CH₃), 16.1 (CH₃) |
| Sinuflexibilin | δ 5.21 (1H, t, J=7.0 Hz), 4.09 (2H, t, J=7.0 Hz), 3.47 (1H, m), 2.84 (1H, t, J=5.5 Hz), 2.04 (3H, s), 1.63 (3H, s), 1.33 (3H, s), 1.25 (3H, s), 1.24 (3H, d, J=7.0 Hz) | δ 171.0 (C), 135.1 (C), 126.5 (CH), 83.5 (C), 77.8 (CH), 74.8 (C), 63.6 (CH), 59.6 (C), 60.5 (CH₂), 39.4 (CH₂), 36.7 (CH₂), 35.5 (CH₂), 34.7 (CH), 33.8 (CH₂), 28.6 (CH₂), 25.7 (CH₃), 25.4 (CH₃), 21.1 (CH₃), 16.2 (CH₃), 16.1 (CH₃) |
Bis-cembranoid Analogues from Sinularia flexibilis
Beyond the monomeric cembranoid diterpenes, Sinularia flexibilis is also a source of more complex dimeric structures. A notable example is Sinuflexin , a novel cytotoxic bis-cembranoid. tandfonline.com This compound represents a dimer formed from two cembranoid units, a structural feature that is relatively rare among marine natural products.
Biosynthetic Pathways and Biogenetic Relationships of Sinuflexolide
General Principles of Terpenoid Biosynthesis in Marine Invertebrates
Marine invertebrates, particularly soft corals of the subclass Octocorallia, are prolific producers of a vast array of terpenoid compounds. nih.gov For a long time, the origin of these compounds was a subject of debate, with many assuming they were produced by symbiotic microbes. nih.gov However, recent genomic studies have revealed that soft corals possess the genetic machinery, including terpene cyclase enzymes, to synthesize these complex molecules themselves. nih.govacs.org This discovery suggests that the capacity for terpene biosynthesis arose in an ancient progenitor of soft corals. acs.org
Terpenoids are synthesized from the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors can be formed through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. frontiersin.org While the MEP pathway was initially thought to be the primary source for cembranoid biosynthesis, recent studies suggest the MVA pathway can also contribute. frontiersin.org These precursor units are then sequentially assembled to form larger molecules. For diterpenoids like sinuflexolide, four of these five-carbon units are joined to create the twenty-carbon precursor, geranylgeranyl pyrophosphate (GGPP). nih.gov
Proposed Biosynthetic Route to the Cembranoid Core Structure
The biosynthesis of the characteristic 14-membered cembranoid ring of this compound begins with the cyclization of the linear precursor, GGPP. nih.gov This crucial step is catalyzed by a class of enzymes known as terpene cyclases, specifically cembratrien-ol synthase (CBTS) in some organisms. nih.gov The cyclization of GGPP is a complex process that results in the formation of the monocyclic cembranoid skeleton. nih.gov This foundational structure then undergoes a series of enzymatic modifications to yield the diverse array of cembranoids found in nature.
Enzymatic Transformations and Key Intermediates in this compound Formation
Following the formation of the initial cembranoid ring, a cascade of enzymatic reactions, including oxidations, hydroxylations, and cyclizations, leads to the final structure of this compound. These transformations are often mediated by cytochrome P450 monooxygenases, which are responsible for introducing oxygen atoms into the molecule. rsc.org
The formation of the γ-lactone ring is a critical step in the biosynthesis of many cembranoids, including this compound. rsc.orgmdpi.com This likely involves a series of oxidation and cyclization steps. While the precise enzymatic mechanisms are still under investigation, it is clear that these transformations are highly specific and controlled, leading to the formation of a specific stereoisomer.
One proposed intermediate in the formation of related compounds is a furanobutenolide macrocycle, which can undergo further oxidative rearrangements and cyclizations. rsc.org The presence of an α-exomethylenic-δ-lactone ring in this compound is a key structural feature that is also found in related cytotoxic cembranoids. nih.govmdpi.com
Biogenetic Links between this compound and Other Sinularia Metabolites
This compound is part of a larger family of structurally related cembranoid diterpenes isolated from Sinularia species. mdpi.comresearchgate.net These compounds often co-occur and are believed to be derived from common biosynthetic precursors through divergent pathways. The structural similarities between these metabolites provide clues to their biogenetic relationships.
In Vitro Cytotoxicity Profiling Against Cancer Cell Lines
This compound and its related compounds have demonstrated notable cytotoxic and anti-proliferative effects across a spectrum of human and murine cancer cell lines.
Studies have shown that this compound exhibits moderate to weak cytotoxicity against several human carcinoma cell lines. researchgate.net For instance, its effects have been evaluated against human cervical epithelioid carcinoma (HeLa), laryngeal carcinoma (HEp-2), and breast carcinoma (MCF-7 and MDA-MB-231) cells. researchgate.net One study reported that 11-acetylthis compound, an analogue of this compound, displayed moderate cytotoxicity against these cell lines. researchgate.net The anti-proliferative activity of various natural compounds has been tested on cell lines like MCF-7 and MDA-MB-231, highlighting the importance of these models in cancer research. waocp.orgnih.govnih.gov For example, resveratrol (B1683913) has been shown to inhibit cell proliferation in both MCF-7 and MDA-MB-231 cell lines, though the mechanism of cell death (apoptosis vs. necrosis) differed between them. nih.gov Similarly, Aloe vera extract has demonstrated a significant decline in the viability of MCF-7 cells in a time- and dose-dependent manner. biotechrep.ir
Table 1: Cytotoxicity of this compound Analogues Against Human Carcinoma Cell Lines Data represents a summary of findings from cited research. Specific IC50/ED50 values for this compound itself were not consistently available across all these specific cell lines in the reviewed sources.
This compound has demonstrated significant cytotoxic activity against a panel of murine leukemia and other carcinoma cell lines. mdpi.comnih.govplos.org Specifically, it has been shown to be cytotoxic against P-388 (murine lymphocytic leukemia), A549 (human lung adenocarcinoma), HT-29 (human colon adenocarcinoma), and KB (human oral epidermoid carcinoma) cells. mdpi.comnih.gov The effective dose (ED50) values for this compound against these cell lines ranged from 0.16 to 1.73 µg/mL. mdpi.comnih.gov Its analogue, dihydrothis compound (B1258997), was reported to have selective activity toward the growth of P-388 cells. plos.org Another related compound, sinuflexibilin, also showed significant cytotoxicity for A549, HT-29, KB, and P-388 cells with ED50 values in a similar range to this compound. mdpi.comnih.gov
Table 2: Cytotoxic Potency of this compound and its Analogue
Assessment of Anti-proliferative Effects in Human Carcinoma Cell Models (e.g., HeLa, HEp-2, MCF-7, MDA-MB-231)
Elucidation of Cellular and Molecular Mechanisms Underlying Cytotoxicity
Research into the mechanisms of this compound-induced cytotoxicity has pointed towards the induction of apoptosis, alterations in mitochondrial function, and cell cycle arrest.
A key mechanism of action for this compound and its analogues is the induction of apoptosis, or programmed cell death. Apoptosis can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. researchgate.net Studies on sinulariolide (B1237615), a related compound, have shown that it induces apoptosis in human bladder carcinoma cells through pathways involving the mitochondria. mdpi.com This involves the release of cytochrome C and the activation of caspases, which are proteases that execute the apoptotic process. mdpi.com The process of apoptosis is a critical target for cancer therapy, as its induction can selectively eliminate cancer cells. mdpi.com
Mitochondria play a central role in the intrinsic apoptotic pathway. mdpi.com A hallmark of mitochondrial involvement in apoptosis is the loss of mitochondrial membrane potential (ΔΨm). mdpi.comnih.gov The disruption of ΔΨm can lead to the release of pro-apoptotic factors from the mitochondria. mdpi.com Furthermore, mitochondria are a primary source of reactive oxygen species (ROS) within the cell. plos.orgnih.gov An increase in ROS production can induce oxidative stress, which in turn can trigger mitochondrial-driven ROS propagation, a phenomenon known as ROS-induced ROS release (RIRR). plos.org This positive feedback loop can lead to further mitochondrial damage and ultimately, cell death. plos.org Studies on sinulariolide have demonstrated its ability to cause a loss of mitochondrial membrane potential, linking it to the mitochondrial-mediated apoptotic pathway. mdpi.com
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. wikipedia.org Cell cycle checkpoints exist to halt progression in the presence of DNA damage, allowing for repair before the cell divides. wikipedia.orgnih.gov If the damage is too severe, the cell may be directed to undergo apoptosis. Some anticancer agents exert their effects by causing DNA damage and perturbing the cell cycle. biorxiv.org This can lead to cell cycle arrest, often at the G1/S or G2/M transitions, preventing the proliferation of cancer cells. wikipedia.org While direct studies on this compound's effect on the cell cycle and DNA damage are not extensively detailed in the provided context, the induction of apoptosis by related compounds suggests a potential link. For instance, the upregulation of certain proteins can lead to cell cycle perturbations and the accumulation of DNA damage. frontiersin.org
Table 3: List of Compounds Mentioned
Analysis of Protein Target Interactions (e.g., CDK1 inhibition)
The cytotoxic properties of this compound and related compounds have prompted investigations into their molecular mechanisms of action, with a focus on identifying specific protein targets. Network pharmacology and computational analyses have pointed towards Cyclin-Dependent Kinase 1 (CDK1) as a potential target. plos.orgresearchgate.net CDK1 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it a significant target for anticancer therapies. mdpi.comoncotarget.com
A study involving the metabolic profiling of the soft coral Sinularia levi, from which this compound was identified, utilized network analysis to probe the mechanism behind the extract's cytotoxic effects against various cancer cell lines. researchgate.netnih.gov This analysis revealed that CDK1 was a common factor in the mechanisms of action across the tested cancer types (hepatocellular carcinoma, breast cancer, and colon carcinoma). plos.orgresearchgate.net To further explore this connection, molecular docking simulations were performed. The results suggested that CDK1 inhibition could be a plausible explanation for the observed cytotoxic potential of the isolated compounds, including this compound. plos.orgresearchgate.net Such in silico approaches are instrumental in forming hypotheses about ligand-receptor interactions and guiding further experimental validation. mdpi.comnih.gov
While direct enzymatic assays confirming this compound's inhibition of CDK1 are not extensively detailed in the available literature, these computational findings provide a strong rationale for its mode of action. The inhibition of a critical cell cycle protein like CDK1 by this compound aligns with its observed ability to suppress the proliferation of cancer cells. plos.orgnih.gov
Structure-Activity Relationship (SAR) Investigations of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule correlates with its biological activity. gardp.orgoncodesign-services.com For this compound and its analogues, SAR investigations have been key to identifying the structural moieties essential for their cytotoxic effects. These studies involve comparing the bioactivity of a series of structurally related compounds to pinpoint which functional groups and stereochemical features enhance or diminish potency. nih.govplos.org
Impact of Specific Functional Groups on Biological Activity (e.g., α-exomethylenic–δ-lactone ring)
A recurring theme in the SAR of cembranoid diterpenes isolated from soft corals is the critical role of the α,β-unsaturated lactone moiety. Specifically for this compound and its close analogues like Sinularin and 11-acetylthis compound, the presence of an α-exomethylenic–δ-lactone ring is considered essential for their cytotoxic activity. mdpi.comresearchgate.net This functional group is a reactive Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins, thereby inactivating them. This reactivity is a common feature among many bioactive natural products. ethz.chnih.gov
Stereochemical Influences on Cytotoxic Potency
The stereochemistry of newly isolated cembranoids is often determined by comparison to known compounds like this compound using spectroscopic techniques such as NOESY. researchgate.net This comparison is vital because even minor changes in the spatial orientation of functional groups can lead to significant differences in biological activity. While SAR studies have more heavily emphasized the role of specific functional groups, the conserved stereochemistry among the most active cembranoids suggests its importance for maintaining the optimal shape for target interaction. mdpi.comresearchgate.net
Acetylation and Other Chemical Modifications for SAR Probing
Chemical modifications, such as acetylation and reduction, are standard tools in medicinal chemistry to probe SAR. nih.govpreprints.org The isolation of naturally occurring derivatives of this compound, such as 11-acetylthis compound and Dihydrothis compound, provides direct insight into how such modifications affect cytotoxicity. researchgate.netontosight.ai
11-acetylthis compound, which has an acetyl group at the C-11 position, was found to exhibit moderate to weak cytotoxicity against several human tumor cell lines. researchgate.net This indicates that the addition of an acetyl group at this position is tolerated and retains biological activity. In contrast, the modification of the crucial α-exomethylenic–δ-lactone ring has a more dramatic effect. Dihydrothis compound, a derivative where the exocyclic double bond of the lactone is reduced, was reported to have selective and generally weaker activity compared to this compound. plos.orgontosight.ai This highlights the critical nature of the unsaturation in the lactone ring for broad cytotoxic potency.
These findings demonstrate that modifications at different positions on the this compound scaffold have varied impacts on its bioactivity. While acetylation at C-11 may modulate potency, saturation of the lactone ring significantly diminishes it, reinforcing the role of this moiety as the primary pharmacophore. plos.orgresearchgate.net
Table 1: Cytotoxic Activity of this compound and its Derivatives
| Compound | Modification | Reported Cytotoxic Activity | Reference |
|---|---|---|---|
| This compound | Parent Compound | Active against A549, HT-29, KB, and P-388 cell lines. | plos.org |
| 11-acetylthis compound | Acetylation at C-11 | Moderate to weak activity against HeLa, HEp-2, MCF-7, and MDA-MB-231 cell lines. | researchgate.net |
| Dihydrothis compound | Reduction of α-exomethylenic double bond | Selective activity toward P-388 cells. | plos.org |
Computational Chemistry Approaches in SAR Modeling
Computational modeling has become an indispensable tool in modern drug discovery for predicting and explaining the SAR of bioactive compounds. oncodesign-services.comnih.gov Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are applied to understand how molecules like this compound interact with their biological targets at a molecular level. nih.govresearchcommons.org
For this compound and related compounds from Sinularia levi, molecular docking was employed to investigate the potential interaction with CDK1. plos.orgresearchgate.net This in silico method simulates the binding of a ligand (this compound) into the active site of a target protein (CDK1), predicting the preferred binding orientation and affinity. The results from these studies supported the hypothesis that the observed cytotoxicity could be mediated through CDK1 inhibition. plos.org Computational approaches allow for the rapid screening of potential targets and the rationalization of SAR data. For example, they can model how the presence of the α-exomethylenic–δ-lactone ring or the effect of acetylation influences binding affinity within the target's active site, providing a structural basis for the experimentally observed activities. nih.govrsc.org
Table of Chemical Compounds
Table 3: Chemical Compounds Mentioned in the Article
| Compound Name | Chemical Class | Source Organism | Key Mentioned Bioactivity |
|---|---|---|---|
| Sinuflexolide | Cembranoid Diterpene | Sinularia flexibilis | Cytotoxic, Anti-inflammatory |
| Dihydrothis compound (B1258997) | Cembranoid Diterpene | Sinularia flexibilis | Cytotoxic |
| Sinuflexibilin | Cembranoid Diterpene | Sinularia flexibilis | Cytotoxic |
| Arabinosyl cytosine (Ara-C) | Nucleoside Analogue | Marine Sponge | Anticancer |
Chemical Synthesis and Derivatization Strategies for Sinuflexolide
Synthetic Methodologies for Cembranoid Skeleton Construction
The construction of the characteristic 14-membered carbocyclic ring of cembranoids is a significant challenge in their total synthesis. nottingham.ac.uk Over the years, a variety of synthetic strategies have been developed to tackle this, often involving macrocyclization as a key step. These reactions are typically performed under high dilution to favor the intramolecular reaction over intermolecular polymerization. nottingham.ac.uk
Key strategies for forming the cembranoid skeleton include:
Nozaki–Hiyama–Kishi (NHK) Cyclization: This chromium-mediated coupling reaction is a powerful tool for forming large rings and has been successfully employed in the synthesis of cembranoid diterpenes. scispace.comresearchgate.net It involves the intramolecular coupling of an aldehyde with an allyl or vinyl halide.
Ring-Closing Metathesis (RCM): The use of ruthenium-based catalysts, such as the Grubbs catalyst, for RCM has become a popular method for the formation of the 14-membered ring in cembranoids. nih.govnih.gov However, the success of RCM can be highly dependent on the specific substrate. nih.gov
Intramolecular Diels-Alder Reactions: This cycloaddition reaction can be used to construct the complex polycyclic systems found in some cembranoids by forming multiple rings in a single, highly controlled step. acs.org
Radical Macrocyclizations: Carbon radical-mediated cyclizations offer a mild and versatile approach to forming the cembranoid macrocycle, tolerant of various functional groups. nottingham.ac.uk
Anion-Based Cyclizations: Methods utilizing stabilized anions, such as those derived from sulfides or sulfones, have been effective in achieving the macrocyclization to form the cembranoid ring. nottingham.ac.uk For instance, Kato and coworkers demonstrated the cyclization of geranylgeranoic acid chloride to the cembranoid skeleton. nottingham.ac.uk
Prins–Pinacol Rearrangement: A unified strategy for synthesizing C2–C11-cyclized cembranoid diterpenes involves an acid-promoted condensation of an (Z)-α,β-unsaturated aldehyde with a cyclohexadienyl diol, which proceeds through a Prins–pinacol rearrangement to form the hexahydroisobenzofuran core. scispace.com
These methodologies have been instrumental in advancing the total synthesis of numerous cembranoid natural products. researchgate.net
Approaches to the Enantioselective Synthesis of Cembranoid Diterpenes
The biological activity of cembranoids is often dependent on their specific stereochemistry. Therefore, the development of enantioselective syntheses is crucial. Several strategies have been employed to control the absolute stereochemistry during the synthesis of these complex molecules.
Prominent approaches include:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to introduce the desired stereochemistry. For example, the enantioselective synthesis of (+)-lanostanol D and (+)-barrigtone oxide started from (+)-sclareolide. mdpi.com
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in key bond-forming reactions is a powerful strategy. epfl.ch Noyori's asymmetric reduction of an α-ketofuran using a chiral catalyst was a key step in the enantioselective synthesis of a macrocyclic precursor for furanobutenolide-derived cembranoids. nih.gov
Substrate-Controlled Diastereoselective Reactions: In this approach, existing stereocenters in a molecule direct the stereochemical outcome of subsequent reactions. The Nozaki–Hiyama–Kishi cyclization has been shown to be a diastereoselective process in the context of cembranoid synthesis. scispace.com
Biomimetic Approaches: Mimicking the proposed biosynthetic pathways can provide a route to the natural enantiomer. The Rice synthesis of morphine, a related alkaloid, utilizes a biomimetic Grewe cyclization. wikipedia.org
The first enantioselective total synthesis of a C2–C11-cyclized cembranoid diterpene, 6-acetoxycladiell-7(16),11-dien-3-ol, was reported by MacMillan and Overman in 1995, marking a significant milestone in the field. scispace.com Since then, numerous other enantioselective total syntheses of cembranoid and norcembranoid diterpenoids have been achieved, including those of (-)-pavidolide B and (-)-scabrolide A. researchgate.net
Strategies for Stereocontrolled Introduction of Oxygenated Functionalities
The dense and varied oxygenation patterns of cembranoids present a major synthetic challenge, requiring methods for the stereocontrolled introduction of hydroxyl, ether, and lactone functionalities. nih.govacs.org
Key strategies include:
Directed Epoxidation: The stereochemistry of existing functional groups on the macrocyclic ring can direct the approach of an epoxidizing agent, leading to the formation of epoxides with specific stereochemistry. chemrxiv.org
Regio- and Stereoselective Epoxide Opening: The opening of epoxides with various nucleophiles can be controlled to introduce new functional groups with defined stereochemistry. For instance, the hydration of an epoxide with dilute aqueous H2SO4 can proceed with high regio- and stereoselectivity. scispace.com
Mukaiyama Hydration: This reaction can be used to introduce hydroxyl groups with specific stereochemistry. researchgate.net
Sharpless Asymmetric Dihydroxylation: This powerful method allows for the enantioselective introduction of vicinal diols.
Late-Stage C–H Oxidation: This emerging strategy involves the selective oxidation of C–H bonds in a minimally oxidized hydrocarbon skeleton at a later stage of the synthesis, allowing for more efficient diversification. researchgate.net
A unified approach to both C4-deoxygenated and C4-oxygenated cladiellins and briarellins highlights the importance of stereocontrolled functionalization. This strategy relies on the regio- and stereoselective opening of a cis-3,4-epoxy alcohol intermediate with either hydride or oxygen nucleophiles to install the requisite C3–C4 substitution pattern. scispace.com
Chemical Modification of Sinuflexolide for Enhanced Biological Activities
Chemical modification of natural products like this compound is a key strategy for improving their therapeutic potential. rsc.orgnih.gov By altering the structure of the parent compound, it is possible to enhance biological activity, improve pharmacokinetic properties, and reduce toxicity. nih.govmdpi.com
Acetylation, the introduction of an acetyl group, and esterification are common modifications used to alter the properties of natural products. wikipedia.orgaklectures.com These reactions typically target hydroxyl groups within the molecule.
Acetylation: This reaction can be achieved using reagents like acetic anhydride. wikipedia.org In the context of cembranoids, acetylation can influence biological activity. For example, the enantioselective total synthesis of 6-acetoxycladiell-7(16),11-dien-3-ol highlights the presence of an acetate (B1210297) group in a bioactive cembranoid. scispace.com The acetylation of hydroxyl groups can increase the lipophilicity of a molecule, which may affect its ability to cross cell membranes.
Esterification: This process involves reacting a carboxylic acid with an alcohol to form an ester. organic-chemistry.org Various methods exist for esterification, including the Fischer and Steglich esterifications. organic-chemistry.org In the synthesis of cembranoid-inspired libraries, esterification has been used as a key reaction. acs.org The selective esterification of different hydroxyl groups within a complex molecule like this compound can lead to a diverse range of analogs with potentially different biological profiles. nih.gov
| Reaction Type | Reagents | Purpose | Example |
| Acetylation | Acetic Anhydride | Introduce acetyl group, modify lipophilicity | Synthesis of 6-acetoxycladiell-7(16),11-dien-3-ol scispace.com |
| Esterification | Carboxylic Acid, Alcohol | Form ester, create analogs | Synthesis of cembranoid-inspired libraries acs.org |
The ability to selectively modify a specific position on the this compound molecule with a defined three-dimensional orientation is crucial for structure-activity relationship (SAR) studies. mdpi.com Regioselectivity refers to the preference for reaction at one site over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. mdpi.comresearchgate.net
Key approaches include:
Enzymatic Transformations: Biocatalysts like enzymes can exhibit high levels of regio- and stereoselectivity in their reactions, making them valuable tools for modifying complex molecules. mdpi.com Lipases, for example, have been used for the selective acylation of steroids. mdpi.com
Directed Reactions: As in synthesis, existing functional groups can be used to direct reagents to a specific location on the molecule.
Catalyst-Controlled Reactions: The use of specific catalysts can control the regioselectivity and stereoselectivity of a reaction. springernature.comeurekaselect.com For example, chiral photosensitizers have been used to catalyze stereoselective cycloadditions. rsc.org
By employing these strategies, chemists can create a library of this compound derivatives with precise modifications, allowing for a systematic investigation of how different functional groups at various positions impact biological activity.
Ecological Roles and Chemical Ecology of Sinuflexolide in Sinularia Flexibilis
Defense Mechanisms Against Predation by Marine Organisms
Sinularia flexibilis, being a fleshy and sessile organism, is vulnerable to predation by various marine animals. To counteract this, it has evolved a potent chemical defense system in which Sinuflexolide and related compounds are key components. ird.frums.edu.my These terpenes are believed to function as a chemical shield, rendering the coral unpalatable to most potential predators. ums.edu.myumt.edu.my
Research has shown that aqueous extracts of S. flexibilis can be toxic to fish. ird.fr Specifically, studies on the feeding deterrent properties of compounds isolated from this soft coral have highlighted their effectiveness. While direct studies focusing solely on this compound's anti-predatory effects are part of a broader chemical defense strategy, the presence of a rich arsenal (B13267) of such compounds in S. flexibilis is indicative of its strategy to deter fish predation. ird.fr The production of these defensive chemicals is a crucial survival mechanism in environments with high predation pressure. lecaruff.com.br
The following table summarizes the defensive role of secondary metabolites in Sinularia species:
| Organism Group | Defensive Effect | Implication for S. flexibilis |
| Generalist Fish | Deterrence from feeding, toxicity. ird.frlecaruff.com.br | Increased survival rate due to reduced predation. |
| Marine Invertebrates | Unpalatability to many marine life forms. umt.edu.my | Protection against a broad range of potential invertebrate predators. |
Allelopathic Interactions in Reef Environments
In the competitive environment of a coral reef, space is a limited and fiercely contested resource. Sinularia flexibilis employs chemical warfare, known as allelopathy, to outcompete other benthic organisms, particularly hard corals. lecaruff.com.brresearchgate.net It releases diterpenoid compounds, including flexibilide (B1236997) and dihydroflexibilide, into the surrounding water. lecaruff.com.br These compounds have been shown to cause necrosis, or tissue death, in neighboring hard corals. ird.frlecaruff.com.br
Experiments have demonstrated that concentrations of these toxins between 5 and 10 parts per million are lethal to hard corals such as Acropora formosa and Porites andrewsi. ird.fr This allelopathic capability allows S. flexibilis to inhibit the settlement and growth of competing corals, thereby securing more space for itself on the reef. ird.fr This chemical strategy is a significant factor in the ability of some soft corals to dominate certain reef areas. ird.fr
The table below illustrates the allelopathic effects of S. flexibilis metabolites:
| Affected Organism | Observed Effect | Reference Compound(s) | Concentration |
| Acropora formosa (Hard Coral) | Death | Flexibilide | 5-10 ppm ird.fr |
| Porites andrewsi (Hard Coral) | Death | Flexibilide | 5-10 ppm ird.fr |
| Other Soft Corals | Necrosis | Flexibilide, Dihydroflexibilide | 1-5 mg/L lecaruff.com.br |
Role in Anti-fouling Properties and Microbial Interactions
The surface of marine organisms is a prime substrate for colonization by bacteria, algae, and invertebrates, a process known as biofouling. Sinularia flexibilis maintains a clean body surface, largely due to the production of antifouling secondary metabolites. xmu.edu.cntandfonline.com Sinulariolide (B1237615), a related cembranoid, has been identified as an algaecidal molecule responsible for these antifouling properties. tandfonline.comresearchgate.nettandfonline.com
A study investigating the antifouling activity of seven cembrane (B156948) diterpenes from S. flexibilis tested their effects on the larval settlement of the bryozoan Bugula neritina and the barnacle Balanus albicostatus. xmu.edu.cn With the exception of one compound, all tested diterpenes showed significant antifouling activity. xmu.edu.cn This suggests that these compounds, likely including this compound and its analogues, are involved in the chemical defense against fouling organisms. xmu.edu.cn
Furthermore, these chemical defenses can also play a role in preventing microbial infections. Following events like bleaching, which can make corals more susceptible to opportunistic bacteria, an increase in the production of antimicrobial agents has been observed in S. flexibilis. jcu.edu.au This chemical response helps to prevent fouling by pathogenic microbes. jcu.edu.au
The following table details the antifouling activity of cembrane diterpenes from S. flexibilis:
| Test Organism | Compound Type | Bioactivity |
| Bugula neritina (Bryozoan) | Cembrane Diterpenes | Significant anti-settlement activity. xmu.edu.cn |
| Balanus albicostatus (Barnacle) | Cembrane Diterpenes | Significant anti-settlement activity. xmu.edu.cn |
| Marine Algae | Cembranoid (Sinulariolide) | Algicidal. tandfonline.comresearchgate.nettandfonline.com |
| Opportunistic Bacteria | Terpenoid Secondary Metabolites | Antimicrobial, preventing fouling. jcu.edu.au |
Influence of Environmental Factors on this compound Production
The production of secondary metabolites like this compound in Sinularia flexibilis is not static and can be influenced by various environmental factors. Changes in the chemical environment have been suggested as a reason for variations in the metabolite profiles of S. flexibilis from different geographical locations. semanticscholar.org For instance, some populations have been found to be rich in steroids with only a small amount of cembranoid diterpenes, a deviation from what is typically observed. semanticscholar.org
Environmental stressors can trigger a chemical response in the soft coral. For example, in response to bleaching caused by elevated sea surface temperatures and UV radiation, S. flexibilis has been shown to increase the production of terpenoid secondary metabolites. jcu.edu.au This is thought to be a mechanism to prevent microbial and algal fouling on their compromised surfaces. jcu.edu.au While these changes in secondary metabolite chemistry may be short-lived, they highlight the coral's ability to regulate its chemical defenses in response to environmental challenges. jcu.edu.au
Additionally, the conditions under which S. flexibilis is cultured can affect its chemical diversity. Adjusting parameters such as temperature, salinity, and nutrient concentrations in aquaculture systems can potentially maximize the production of specific metabolites. nih.gov This suggests that the biosynthesis of this compound and other compounds is closely linked to the surrounding environmental conditions. nih.govumt.edu.my
The table below outlines the influence of environmental factors on secondary metabolite production in S. flexibilis:
| Environmental Factor | Effect on Metabolite Production |
| Geographical Location/Chemical Environment | Variation in the types and quantities of metabolites produced. semanticscholar.org |
| Bleaching (Elevated Temperature and UVR) | Increased production of terpenoid secondary metabolites for anti-fouling. jcu.edu.au |
| Aquaculture Conditions (Temperature, Salinity, Nutrients) | Potential to alter and maximize the production of specific metabolites. nih.gov |
| Environmental Stress (General) | Production of certain metabolites may be a natural response to survive stress. umt.edu.myresearchgate.net |
Advanced Research Methodologies and Future Perspectives
Omics-Based Approaches for Unraveling Sinuflexolide Biosynthesis and Activity
The advent of "omics" technologies offers a powerful lens through which to investigate the complex biological processes underlying the production and function of this compound. wur.nlkumarsaurabhsingh.com These approaches, including genomics, metagenomics, and proteomics, provide a holistic view of the molecular landscape within Sinularia species and their associated microbial communities. wur.nlkumarsaurabhsingh.comfrontiersin.org
Genomics: The complete mitochondrial genome of Sinularia penghuensis has been sequenced, providing a foundational resource for understanding the genetic framework of this soft coral genus. nih.gov Genomic analysis can help identify gene clusters responsible for the biosynthesis of secondary metabolites like this compound. wur.nlkumarsaurabhsingh.com By comparing the genomes of different Sinularia species, researchers can pinpoint genes that are consistently present in those that produce cembranoid diterpenes, offering clues to the enzymatic machinery involved. nih.gov
Metagenomics: Soft corals like Sinularia host a diverse community of symbiotic microorganisms. core.ac.uk Metagenomics allows for the study of the collective genetic material of this microbial consortium. This is crucial because the biosynthesis of certain coral-derived natural products is often a collaborative effort between the coral host and its microbial symbionts. Metagenomic studies can reveal if the biosynthetic pathway for this compound is entirely encoded by the coral's genome or if it involves genes from its symbiotic partners.
Proteomics: Proteomics focuses on the large-scale study of proteins, the direct executors of biological functions. By comparing the protein profiles of Sinularia species under different conditions (e.g., healthy versus diseased), researchers can identify proteins that are differentially expressed. nih.gov For instance, a study on diseased hybrid soft corals (Sinularia maxima × S. polydactyla) revealed that metabolic proteins were downregulated, while stress-related proteins were upregulated. nih.gov Such analyses can help to understand the physiological role of this compound and the cellular responses to its presence or absence. nih.gov
Integrative Omics: The most powerful insights are often gained by integrating data from multiple omics platforms. wur.nlkumarsaurabhsingh.com For example, combining transcriptomics (the study of gene expression) with metabolomics (the study of metabolites) can directly link the expression of specific genes to the production of this compound and its precursors. wur.nlkumarsaurabhsingh.comnih.gov This integrative approach can help to fully elucidate the biosynthetic pathway and its regulation. wur.nlkumarsaurabhsingh.com
Biotechnological Production of this compound and its Analogues
The reliance on harvesting wild Sinularia populations for this compound is unsustainable and presents a significant bottleneck for its development as a therapeutic agent. ontosight.ai Biotechnological approaches offer a promising alternative for the consistent and scalable production of this compound and its derivatives. mdpi.comsrce.hrresearchgate.net
Cell Culture and Fermentation Optimization
The ability to culture coral cells in vitro is a critical step towards the biotechnological production of their valuable secondary metabolites. core.ac.uk Research has demonstrated the feasibility of establishing cell cultures from the soft coral Sinularia flexibilis. core.ac.uk Studies have explored various methodologies for cell dissociation and have identified suitable culture media, such as Grace's insect medium, to support cellular growth. core.ac.uk The maintenance of the symbiotic relationship between coral cells and their intracellular algae (zooxanthellae) in culture is also a key consideration, with light intensity being an important factor. core.ac.uk
Once cell lines are established, fermentation optimization becomes crucial for maximizing the yield of this compound. ubc.caajol.info This involves systematically adjusting various culture parameters to find the optimal conditions for growth and metabolite production. ubc.canih.govresearchgate.netmdpi.com
Key Fermentation Parameters for Optimization:
Medium Composition: Identifying the ideal balance of nutrients, such as carbon and nitrogen sources, is essential. ajol.info
pH: Maintaining the optimal pH of the culture medium can significantly impact cell growth and product formation. mdpi.com
Temperature: Each cell line will have a specific temperature range for optimal performance. ajol.infomdpi.com
Dissolved Oxygen: Adequate oxygen supply is critical for aerobic fermentation processes. ubc.ca
Statistical methods, such as Design of Experiments (DoE), can be employed to efficiently map the process and identify the theoretical optimal conditions for this compound production. ubc.ca
Genetic Engineering of Host Organisms or Symbiotic Microorganisms for Enhanced Yields
Genetic engineering offers a powerful strategy to boost the production of this compound. nih.govmdpi.comnih.govresearchgate.net This can involve modifying the Sinularia cells themselves or their associated microorganisms. frontiersin.org
Strategies for Enhancing Yield through Genetic Engineering:
Overexpression of Key Biosynthetic Genes: Once the genes responsible for this compound biosynthesis are identified through omics approaches, they can be overexpressed in the host organism to increase the metabolic flux towards the final product.
Downregulation of Competing Pathways: By suppressing the expression of genes involved in pathways that compete for the same precursors, more resources can be channeled towards this compound synthesis.
Engineering of Host Organisms: Introducing the this compound biosynthetic pathway into a fast-growing, easily cultivable host organism, such as yeast or bacteria, could enable large-scale, cost-effective production.
Modification of Symbiotic Microorganisms: If symbiotic microbes are involved in the biosynthesis, they can be genetically engineered to become more efficient producers of this compound or its precursors.
Techniques like CRISPR/Cas9 gene editing are becoming increasingly precise and efficient, opening up new possibilities for targeted genetic modifications in marine organisms and their symbionts. mdpi.com
Biotransformation for Derivatization
Biotransformation utilizes enzymes or whole microbial cells to carry out specific chemical modifications on a substrate molecule. This approach can be used to create a library of this compound analogues with potentially improved therapeutic properties. By exposing the this compound scaffold to a panel of microorganisms or purified enzymes, it is possible to generate novel derivatives through reactions such as hydroxylation, glycosylation, or acylation. This method offers a "greener" alternative to traditional chemical synthesis for creating new drug leads. lifechemicals.com
Development of Novel Therapeutic Lead Compounds from this compound Scaffold
The unique chemical structure of this compound, a cembranoid diterpene, makes it an attractive scaffold for the development of new therapeutic agents. acs.orgsemanticscholar.orgtandfonline.com The concept of a "scaffold" is central to medicinal chemistry, where a core molecular structure is systematically modified to optimize its biological activity, selectivity, and pharmacokinetic properties. lifechemicals.comnih.govdrugtargetreview.com
This compound and its naturally occurring analogue, Dihydrothis compound (B1258997), have demonstrated cytotoxic activity against various cancer cell lines, including A549 (lung), HT-29 (colon), and P-388 (murine leukemia). ums.edu.myplos.orgnih.gov This inherent bioactivity provides a strong starting point for lead optimization.
Strategies for Developing Novel Leads from the this compound Scaffold:
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of this compound derivatives, researchers can identify the key structural features responsible for its biological activity. This information guides the design of more potent and selective compounds.
Computational Modeling: In silico techniques like molecular docking can be used to predict how this compound and its analogues interact with specific protein targets. mdpi.com This can help to prioritize the synthesis of compounds with the highest likelihood of success.
Target Identification: Identifying the specific molecular target(s) of this compound is crucial for understanding its mechanism of action and for designing more targeted therapies. Network pharmacology approaches can be used to predict potential protein interactions. plos.org
The goal of these efforts is to generate new chemical entities based on the this compound scaffold that possess improved efficacy, reduced toxicity, and favorable drug-like properties for clinical development. lifechemicals.com
Sustainable Sourcing and Conservation of Sinularia Species
The increasing interest in the bioactive compounds produced by Sinularia corals necessitates a focus on sustainable sourcing and conservation to prevent the overexploitation of wild populations. core.ac.uk Coral reefs, which are the natural habitat of Sinularia, are already facing significant threats from climate change, pollution, and overfishing. ontosight.ai
Key Strategies for Sustainability and Conservation:
Aquaculture: The cultivation of Sinularia species in controlled environments, known as aquaculture or mariculture, is a highly promising strategy. tropicalmarinecentre.comresearchgate.net This approach not only provides a sustainable source of biomass for natural product discovery but also reduces the pressure on wild reefs. jmcorals.com Successful aquaculture requires optimizing conditions such as lighting, water flow, and nutrition. jmcorals.com
Conservation Efforts: Protecting the natural habitats of Sinularia is paramount. ontosight.ai This includes measures to mitigate the impacts of climate change, reduce pollution from land-based sources, and establish marine protected areas where harvesting is restricted.
Public Awareness and Policy: Raising awareness about the importance of coral reef conservation and implementing policies that regulate the collection of marine organisms are essential for long-term sustainability. core.ac.uk The development of certification systems for sustainably harvested marine ornamentals could serve as a model for the sourcing of marine natural products. core.ac.uk
Reproductive Biology Research: Understanding the reproductive strategies of Sinularia flexibilis and other species is crucial for developing effective culture and restocking programs. neliti.com
By combining biotechnological production methods with robust conservation and sustainable harvesting practices, the therapeutic potential of this compound can be explored without jeopardizing the delicate marine ecosystems from which it originates. researchgate.net
Q & A
Q. What validated analytical techniques are essential for confirming Sinuflexolide’s chemical structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and X-ray crystallography are critical for structural elucidation. Purity should be confirmed via HPLC with UV detection (≥95% purity threshold) and mass spectrometry (MS) for molecular weight validation. Reproducibility requires detailed protocols for sample preparation and instrument calibration .
Q. Which in vitro assays are most relevant for initial pharmacological evaluation of this compound?
Cell viability assays (e.g., MTT, ATP-luminescence) using cancer cell lines (e.g., HeLa, MCF-7) are standard. Include positive controls (e.g., cisplatin) and dose-response curves (0.1–100 µM range). Ensure triplicate replicates and statistical validation (e.g., ANOVA with post-hoc tests) to minimize variability .
Q. How should researchers design a literature review to identify gaps in this compound’s pharmacological data?
Use systematic review frameworks (PRISMA guidelines) and databases (PubMed, SciFinder). Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research questions. For example: “In mammalian cell models (P), how does this compound (I) compare to taxol (C) in microtubule disruption (O) over 24–72 hours (T)?” .
Q. What are the best practices for synthesizing this compound with high reproducibility?
Document reaction conditions (temperature, solvent purity, catalyst ratios) and use inert atmospheres (N₂/Ar) for oxygen-sensitive steps. Validate synthetic intermediates via thin-layer chromatography (TLC) and ensure batch-to-batch consistency through NMR spectral overlays .
Advanced Research Questions
Q. What methodologies address discrepancies in this compound’s cytotoxicity across cancer cell lines?
Analyze experimental variables: cell passage number, culture media composition, and assay incubation times. Use mixed-effects models to account for inter-study variability. Replicate conflicting studies under standardized conditions to isolate confounding factors .
Q. How can pharmacokinetic parameters of this compound be optimized in preclinical models?
Employ nanoformulations (liposomes, polymeric micelles) to enhance solubility. Conduct in vivo pharmacokinetic studies in rodents, measuring plasma concentration-time profiles (AUC, Cₘₐₓ) and tissue distribution via LC-MS/MS. Adjust dosing regimens based on bioavailability calculations .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀/IC₅₀ values. Apply the Hill equation to assess cooperativity. Report confidence intervals and use bootstrap resampling to validate small-sample datasets .
Q. How to integrate multi-omics data to elucidate this compound’s mechanism of action?
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and phosphoproteomics to identify dysregulated pathways. Use pathway enrichment tools (DAVID, Metascape) and validate targets via CRISPR-Cas9 knockout or siRNA silencing .
Q. What strategies validate the specificity of this compound’s molecular targets identified through in silico docking?
Perform competitive binding assays (SPR, ITC) with recombinant proteins. Use mutagenesis to alter predicted binding residues and assess activity loss. Cross-validate with structural analogs to confirm structure-activity relationships (SAR) .
Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?
Administer this compound orally or intravenously in rodent models over 6–12 months. Monitor hematological, hepatic, and renal biomarkers monthly. Include recovery cohorts to evaluate reversibility of adverse effects. Use histopathology to confirm organ-specific toxicity .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal assays (e.g., Western blot vs. ELISA) and meta-analyses to identify bias sources .
- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and FAIR principles for data sharing .
- Experimental Design : Pre-register protocols on platforms like Open Science Framework to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
